molecular formula C16H19NO6 B14778627 benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate

benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate

Cat. No.: B14778627
M. Wt: 321.32 g/mol
InChI Key: PBUIHKQWTGHJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[222]octan-1-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a unique trioxabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with benzyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the trioxabicyclo[2.2.2]octane acts as the nucleophile attacking the electrophilic carbon of the benzyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trioxabicyclo[2.2.2]octane moiety is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar structure but with a bromobenzyl group instead of a benzyl group.

    4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the benzyl carbamate moiety.

    (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a hydroxyl group instead of the carbamate group.

Uniqueness

(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of the trioxabicyclo[2.2.2]octane structure with a benzyl carbamate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19)

InChI Key

PBUIHKQWTGHJCB-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.